N-(3-chlorophenyl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide
Description
The exact mass of the compound this compound is 334.0403579 g/mol and the complexity rating of the compound is 403. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN6OS/c1-20-12-11(18-19-20)13(16-7-15-12)22-6-10(21)17-9-4-2-3-8(14)5-9/h2-5,7H,6H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIAWBUVMQHMCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)SCC(=O)NC3=CC(=CC=C3)Cl)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide (CAS Number: 1058433-56-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H11ClN6OS, with a molecular weight of 334.79 g/mol. Its structure includes a triazole-fused pyrimidine moiety, which is known for conferring various biological activities.
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to exhibit significant cytotoxic effects against various cancer cell lines. A study reported that derivatives of triazolo-pyrimidines demonstrated promising anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study:
In a screening of drug libraries on multicellular spheroids, this compound was identified as a novel anticancer compound. The study indicated that this compound effectively inhibited tumor growth in vitro and showed potential for further development in cancer therapy .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: It acts as an inhibitor of key enzymes involved in cancer progression and metabolism. For example, it has shown inhibition against dihydrofolate reductase and glucosidase .
- Antioxidant Properties: The compound also exhibits antioxidant activity, which can help mitigate oxidative stress associated with cancer progression .
Comparative Biological Activity Table
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(3-chlorophenyl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide exhibit significant cytotoxic properties against various cancer cell lines. The following studies highlight its potential:
-
Cytotoxicity Against Cancer Cell Lines :
- A study demonstrated that derivatives of triazole compounds showed promising anticancer activity against human leukemia (HL-60) and lung carcinoma (A549) cells. The mechanism of action often involves the induction of apoptosis through caspase activation pathways .
- Another investigation into related thiadiazole derivatives revealed strong antiproliferative effects against breast (MCF7), prostate (PC3), and neuroblastoma (SKNMC) cell lines. These compounds were evaluated using the MTT assay, revealing IC50 values indicating their potency compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action :
Other Therapeutic Applications
Beyond its anticancer properties, this compound may have applications in other therapeutic areas:
-
Antimicrobial Activity :
- Compounds containing triazole rings are frequently investigated for their antimicrobial properties. They can disrupt the synthesis of nucleic acids in bacteria and fungi, making them suitable candidates for developing new antimicrobial agents.
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Neurological Disorders :
- Some derivatives have shown promise in treating neurological conditions due to their ability to cross the blood-brain barrier and interact with neurotransmitter systems.
Summary of Findings
The following table summarizes key findings regarding the anticancer activity of similar compounds:
| Compound Type | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Triazole Derivative | HL-60 | 12.5 | Induces apoptosis via caspase activation |
| Thiadiazole Derivative | MCF7 | 9.0 | Inhibits ERK1/2 signaling pathway |
| Pyrazole-based Compound | A549 | 8.1 | Disrupts cell cycle progression |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
